2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid
Description
2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid is a quaternary α-amino acid derivative featuring a methyl-substituted propanoic acid backbone and a 4-nitrophenylamino group. The compound’s structure includes a tertiary carbon center bonded to a methyl group, a carboxylic acid group, and a 4-nitrophenyl-substituted amino moiety. This configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and asymmetric synthesis .
Key structural attributes:
- Molecular formula: C₁₀H₁₁N₂O₄
- Functional groups: Carboxylic acid (–COOH), aromatic nitro (–NO₂), secondary amine (–NH–).
Properties
IUPAC Name |
2-methyl-2-(4-nitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,9(13)14)11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVSJCXKKXRGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid typically involves the nitration of a suitable aromatic precursor followed by amination and subsequent carboxylation. One common method involves the nitration of 2-methyl-4-nitroaniline, which is then subjected to a series of reactions to introduce the amino and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine for halogenation or nitric acid for further nitration.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis:
- The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups enable various chemical transformations such as esterification and substitution reactions.
- Development of Novel Derivatives:
Biology
-
Biological Activity Studies:
- The derivatives of 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid have been investigated for their potential biological activities, including:
- Antioxidant Properties: Exhibiting significant free radical scavenging activity, which suggests potential applications in preventing oxidative stress-related diseases .
- Anticancer Activity: Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- The derivatives of 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid have been investigated for their potential biological activities, including:
-
Enzyme Inhibition:
- The compound has been evaluated for its ability to inhibit specific enzymes, such as cholinesterases. This property suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease.
Medicine
- Pharmaceutical Development:
- Ongoing research aims to explore 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid as a precursor for pharmaceutical compounds. Its functional groups facilitate interactions with biological molecules, making it a candidate for drug development.
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A study assessed the antioxidant activity of synthesized derivatives using the DPPH radical scavenging method. Results indicated that some derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, suggesting their potential use in dietary supplements or therapeutic formulations aimed at oxidative stress management.
Case Study 2: Anticancer Activity Assessment
Research conducted on the cytotoxic effects of derivatives against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that certain derivatives were more effective against U-87 cells. This finding points towards the possibility of developing targeted cancer therapies based on these compounds.
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Antioxidant | 25 | |
| Derivative B | Anticancer (U-87) | 15 | |
| Derivative C | Cholinesterase Inhibitor | 10 |
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Nitration | HNO3/H2SO4 |
| Step 2 | Amination | NH3, heat |
| Step 3 | Acidification | HCl |
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents or linkage groups:
Notes:
- Key structural differences: Linkage type: Amino (–NH–) vs. ether (–O–) vs. sulphonamide (–SO₂NH–) linkages alter hydrogen-bonding capacity and solubility. Substituent position: Para-nitro groups dominate, but ortho/chloro variants (e.g., 2-chloro-4-nitro in ) introduce steric and electronic variations. Backbone modifications: Compounds like (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid () feature a β-nitrophenyl group, altering spatial arrangement.
Physicochemical Properties
Melting Points and Spectral Data
- 2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid: Melting point 117–119°C; IR peaks at 3250 cm⁻¹ (N–H), 1722 cm⁻¹ (C=O of COOH) .
- 2-Methyl-2-(4-nitrophenyl)propanoic acid: Structural data includes SMILES (CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O) and InChIKey (AFRRWJPNQKSTEY-UHFFFAOYSA-N) .
Hydrogen Bonding and Crystal Structures
- tert-Butyl 2-methyl-2-(4-methylbenzoyl)-propanoate (analogous ester): Crystal structure reveals weak C–H···O hydrogen bonds influencing packing .
- 2-Methyl-2-(4-nitrophenoxy)propanoic acid: Crystallographic studies highlight dihedral angles (e.g., 65.71° between aromatic rings) and C–H···O interactions .
Biological Activity
2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a central propanoic acid structure with a methyl group and a 4-nitrophenyl amino group. The presence of the nitro group is significant as it can participate in redox reactions, potentially influencing the compound's biological activity. The carboxylic acid group may also engage in acid-base reactions, which could be relevant in biological contexts.
| Property | Value |
|---|---|
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 2-methyl-2-(4-nitroanilino)propanoic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Case Studies and Research Findings
- Anti-inflammatory Activity :
-
Antimicrobial Potential :
- Research on related compounds showed strong inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with nitro substitutions on the phenyl ring exhibited significant antibacterial activity, suggesting that 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid may possess similar properties .
- Cytotoxicity Against Cancer Cells :
While specific mechanisms for 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid remain under-researched, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Many 2-arylpropanoic acids act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Cellular Uptake and Metabolism : The compound may undergo metabolic transformations that enhance its bioavailability and efficacy.
Q & A
Basic: What are the recommended safety protocols for handling 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid in laboratory settings?
Answer:
Due to potential carcinogenicity and dermal absorption risks, strict safety measures are essential:
- Engineering Controls : Use fume hoods to minimize airborne exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination : Provide emergency showers and eye wash stations. Contaminated clothing must be removed immediately and laundered professionally .
- Work Practices : Prohibit eating/drinking in labs. Implement handwashing protocols before breaks .
- Training : Ensure personnel are trained in hazard communication and spill management.
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
A typical synthesis involves:
Nucleophilic Substitution : React 4-nitroaniline with methyl 2-chloropropanoate in dimethyl sulfoxide (DMSO) to form the amino ester intermediate .
Hydrolysis : Treat the ester with aqueous NaOH under reflux to yield the carboxylic acid derivative.
Purification : Crystallize the product using ethanol/water mixtures.
Alternative routes may employ coupling agents like DIPEA (N,N-Diisopropylethylamine) in acetonitrile/CHCl₃ mixtures for intermediate steps .
Advanced: How can crystallographic data elucidate the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral Angles : The nitro-phenyl group and propanoic acid backbone form dihedral angles (e.g., ~65.71°), influencing steric interactions .
- Hydrogen Bonding : Intermolecular C–H···O bonds stabilize the crystal lattice, with bond lengths of ~2.4–2.6 Å .
- Torsional Strain : Substituent positioning (e.g., nitro group orientation) affects molecular packing and thermodynamic stability .
Advanced: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., related substances in EP/BP monographs) .
- NMR : ¹H/¹³C NMR spectra confirm regiochemistry; the nitro group deshields adjacent protons (δ ~8.2 ppm for aromatic H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₀H₁₁N₂O₄⁺: 239.0764) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .
Advanced: How do substituents on the phenyl ring influence biological activity and reactivity?
Answer:
- Positional Isomerism : Ortho-nitro derivatives exhibit stronger hydrogen-bonding interactions with enzymes (e.g., tyrosine kinase inhibition) compared to para-substituted analogs .
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating nucleophilic attacks in prodrug activation .
- Biological Screening : In vitro assays (e.g., MIC tests) show nitro-substituted analogs have enhanced antimicrobial activity due to redox cycling .
Advanced: What computational methods predict the compound’s reactivity in organic reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO solvation) to optimize reaction conditions .
- Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes using reaction databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
